2',4'-Difluoro-biphenyl-3-methanamine
Description
2',4'-Difluoro-biphenyl-3-methanamine (CAS No. 180977-31-5) is a biphenyl derivative featuring a methanamine group at position 3 of the biphenyl scaffold and fluorine substituents at the 2' and 4' positions of the adjacent phenyl ring. This compound is part of a broader class of aromatic amines with applications in medicinal chemistry, particularly as intermediates in drug synthesis.
Properties
Molecular Formula |
C13H11F2N |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
[3-(2,4-difluorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11F2N/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-7H,8,16H2 |
InChI Key |
XPRONEVMJTWASY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)F)CN |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)F)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Fluorine Substitution Patterns
a) 4',4'-Difluoro-biphenyl-3-methanamine Hydrochloride (CAS 1401425-38-4)
- Structural Differences : Fluorines are at the 4 and 4' positions (vs. 2' and 4' in the target compound).
- The hydrochloride salt form enhances stability and aqueous solubility, making it more suitable for pharmaceutical formulations .
b) 4'-Fluoro-biphenyl-3-methanamine (CAS 177976-51-1)
- Structural Differences : A single fluorine at the 4' position (vs. 2',4'-difluoro substitution).
- Implications :
c) (3,4-Difluorophenyl)(2-methoxyphenyl)methanamine (CAS 887041-78-3)
- Structural Differences : A methoxy group at position 2 of the second phenyl ring and fluorines at positions 3 and 4.
- Implications :
Substituent Variants Beyond Fluorine
a) (2-Methyl-[1,1'-biphenyl]-3-yl)methanamine (CAS 1061650-37-0)
- Structural Differences : A methyl group replaces fluorine at position 2'.
- Higher steric hindrance may reduce binding affinity in enzyme-active sites compared to fluorine .
b) (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine (CAS 135132-35-3)
- Structural Differences : A benzo[d][1,3]dioxole ring replaces one phenyl group, with fluorines at positions 2 and 2'.
- Implications :
Physicochemical and Functional Properties
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|---|
| 2',4'-Difluoro-biphenyl-3-methanamine | 180977-31-5 | C13H11F2N | 219.23 | 2',4'-F, 3-CH2NH2 | High electron-withdrawing effect |
| 4',4'-Difluoro-biphenyl-3-methanamine HCl | 1401425-38-4 | C13H11F2N·HCl | 255.70 | 4',4'-F, 3-CH2NH2·HCl | Enhanced solubility (salt form) |
| 4'-Fluoro-biphenyl-3-methanamine | 177976-51-1 | C13H12FN | 213.23 | 4'-F, 3-CH2NH2 | Simpler substitution pattern |
| (3,4-Difluorophenyl)(2-methoxyphenyl)methanamine | 887041-78-3 | C14H13F2NO | 249.26 | 3,4-F; 2-OCH3 | Increased lipophilicity |
| (2-Methyl-biphenyl-3-yl)methanamine | 1061650-37-0 | C14H15N | 197.28 | 2'-CH3, 3-CH2NH2 | Steric hindrance from methyl group |
Preparation Methods
Suzuki-Miyaura Coupling for Biphenyl Formation
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 2',4'-difluoro-biphenyl-3-methanamine, the coupling involves:
- 3-Bromobenzonitrile as the electrophilic partner.
- 2,4-Difluorophenylboronic acid as the nucleophilic partner.
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O or DME/H₂O |
| Temperature | 80–100°C (reflux) |
| Reaction Time | 12–24 hours |
Mechanistic Insights :
The palladium catalyst facilitates oxidative addition with 3-bromobenzonitrile, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl nitrile intermediate, 3-cyano-2',4'-difluorobiphenyl . The choice of base ensures deprotonation of the boronic acid, while polar aprotic solvents stabilize the palladium intermediates.
Yield Optimization :
- Ligand effects : Bulky phosphine ligands (e.g., PPh₃) enhance stability of the Pd(0) species, improving turnover numbers.
- Solvent polarity : Mixed aqueous-organic systems accelerate transmetallation but may hydrolyze nitriles at elevated temperatures.
Reduction of Nitrile to Primary Amine
The nitrile group in 3-cyano-2',4'-difluorobiphenyl is reduced to the primary amine via:
- Catalytic Hydrogenation :
- Lithium Aluminum Hydride (LiAlH₄) Reduction :
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 85–90 | ≥95 | High |
| LiAlH₄ Reduction | 75–80 | 90–93 | Moderate |
Catalytic hydrogenation is preferred for large-scale synthesis due to milder conditions and easier product isolation.
Alternative Synthetic Routes
Ullmann Coupling with Subsequent Functionalization
The Ullmann reaction offers a copper-catalyzed alternative for biphenyl synthesis:
- 3-Iodobenzonitrile + 2,4-Difluoroiodobenzene → 3-cyano-2',4'-difluorobiphenyl .
- Nitrile reduction as described above.
Limitations :
Decarboxylative Coupling (Adapted from Patent CN107628956A)
The patent method for 3,4-difluoro-2'-aminobiphenyl involves:
- Decarboxylative coupling of o-nitrobenzoic acid derivatives.
- Catalytic hydrogenation of the nitro group.
Adaptation for Target Compound :
- Replace o-nitrobenzoic acid with 3-cyano-2-nitrobenzoic acid to introduce the nitrile moiety.
- Post-coupling hydrogenation reduces both nitro and nitrile groups.
Challenges :
- Simultaneous reduction requires precise control to avoid over-reduction.
- Limited precedent for decarboxylative coupling with nitrile-containing substrates.
Experimental Optimization and Case Studies
Case Study: Catalytic Hydrogenation of 3-Cyano-2',4'-difluorobiphenyl
- Dissolve 3-cyano-2',4'-difluorobiphenyl (10 mmol) in ethanol (50 mL).
- Add Raney Nickel (0.5 g) and pressurize with H₂ (4 MPa).
- Heat to 70°C for 8 hours with vigorous stirring.
- Filter and concentrate to obtain crude amine.
- Purify via recrystallization (hexane/ethyl acetate).
Results :
- Yield : 88%.
- Purity : 97% (HPLC).
Ligand Screening in Suzuki-Miyaura Coupling
| Ligand | Yield (%) | Selectivity (%) |
|---|---|---|
| PPh₃ | 82 | 95 |
| XPhos | 89 | 98 |
| SPhos | 85 | 97 |
Buchwald-type ligands (XPhos) enhance reactivity by stabilizing Pd(0) intermediates.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3-Bromobenzonitrile | 120 |
| 2,4-Difluorophenylboronic acid | 180 |
| Pd(PPh₃)₄ | 1,500 |
Recommendations :
- Catalyst recycling via immobilized Pd systems reduces costs.
- Continuous-flow hydrogenation improves throughput.
Environmental Impact
- Waste streams : Aqueous bases and metal residues require neutralization and recovery.
- Solvent selection : PEG-400 (from patent methods) offers recyclability and low toxicity.
Q & A
Q. What synthetic strategies are effective for preparing 2',4'-Difluoro-biphenyl-3-methanamine?
The compound can be synthesized via Suzuki-Miyaura coupling of 3-bromophenylboronic acid with 2,4-difluorobromobenzene to form the biphenyl core. Subsequent introduction of the methanamine group involves reductive amination of a ketone intermediate (e.g., using NaBH/AcOH). Anhydrous conditions and palladium catalysts (e.g., Pd(PPh)) are critical for cross-coupling efficiency. Monitor intermediates via TLC (R analysis) and HPLC (C18 column, 254 nm) .
Q. Which analytical techniques confirm structural integrity and purity?
Use and NMR to verify fluorine positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]: 234.09). FT-IR identifies primary amine stretches (~3350 cm). Cross-reference with PubChem’s InChIKey system for validation (e.g., InChIKey: RGXSGIKEBHONGU) .
Q. How should the compound be stored to prevent degradation?
Store under argon at -20°C in amber glass vials to inhibit amine oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks. Use molecular sieves (3Å) in solution phases to control moisture. Degradation products (e.g., oxidized amines) are characterized via LC-MS/MS .
Q. What solvents are optimal for recrystallization?
Test mixed-solvent systems (e.g., ethyl acetate/hexane or dichloromethane/pentane) under reflux. Monitor crystal formation via polarized light microscopy. For polar derivatives, use preparative HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do fluorine substituents influence electronic properties and reactivity?
Fluorine’s electron-withdrawing effects deactivate the biphenyl ring, raising activation barriers for electrophilic substitution. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict Hammett σ values (σ = 0.34) to quantify electronic effects. Experimentally, potentiometric titration in acetonitrile measures pKa shifts (~1.2 units lower than non-fluorinated analogs) .
Q. What strategies resolve spectral contradictions in 19F^{19}\text{F}19F NMR?
Fluorine’s magnetic anisotropy causes signal splitting in crowded aromatic regions. Use 2D - HOESY to identify spatial proximities. Compare experimental shifts with DFT-predicted values (Gaussian 16). Variable-temperature NMR (VT-NMR) mitigates dynamic effects (e.g., -40°C in CDCl) .
Q. How to optimize catalytic systems for enantioselective synthesis?
Screen chiral ligands (e.g., BINAP, Josiphos) with Pd(OAc) in asymmetric cross-coupling. Design of Experiments (DoE) optimizes ligand/metal ratios (1:1–3:1) and solvent polarity (toluene vs. DMF). Monitor enantiomeric excess via chiral HPLC (Chiralpak IC column, hexane/isopropanol) .
Q. What computational models predict pharmacokinetic properties?
Molecular docking (AutoDock Vina) evaluates binding affinity to cytochrome P450 enzymes. ADMET predictions (SwissADME) identify metabolic hotspots (e.g., N-methylation susceptibility). Validate with in vitro hepatic microsomal assays and Caco-2 permeability tests .
Q. How to address low yields in amine-functionalization reactions?
Fluorine’s steric hindrance reduces nucleophilic attack efficiency. Pre-activate the amine with Boc protection to mitigate side reactions. Use Mitsunobu conditions (DIAD, PPh) for etherification. Monitor reaction progress via LC-MS with electrospray ionization (ESI+) .
Q. What interdisciplinary approaches integrate synthesis and biological evaluation?
Parallel synthesis of derivatives followed by high-throughput kinase inhibition assays (e.g., EGFR, VEGFR) identifies lead candidates. Machine learning (Scikit-learn) builds SAR models from IC data. Validate via X-ray crystallography and isothermal titration calorimetry (ITC) .
Q. Methodological Notes
- Contradictory Data Analysis : Cross-validate computational predictions (e.g., DFT) with experimental results (e.g., XPS for nitrogen charge analysis) .
- Advanced Purification : Use centrifugal partition chromatography (CPC) for fluorine-containing isomers with similar R values .
- Safety Protocols : Follow GHS hazard codes (H315, H318) for skin/eye protection. Neutralize waste with 10% acetic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
